Home > Products > Screening Compounds P14669 > 3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine
3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine - 1190322-70-3

3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine

Catalog Number: EVT-3356344
CAS Number: 1190322-70-3
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound that has gained significant attention in medicinal chemistry and pharmaceutical research due to its unique structural features. This compound consists of a pyrrolo[2,3-b]pyridine core, which is substituted with a chlorine atom at the 3-position and an amine group at the 5-position. These functional groups contribute to its versatility as a building block for synthesizing various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents .

Source

The compound is cataloged under the identifier 1190322-70-3 and has been documented in various chemical databases such as PubChem. Its molecular formula is C7H6ClN3, and it is recognized for its potential applications in drug discovery and development .

Classification

3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine belongs to the class of pyrrolopyridines, which are known for their biological activity. This compound's classification falls under heterocyclic organic compounds, particularly those containing nitrogen atoms in their ring structure. Its specific structural attributes allow it to interact with various biological targets, making it a subject of interest in pharmacological studies .

Synthesis Analysis

Methods

The synthesis of 3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves multi-step synthetic procedures starting from commercially available precursors. A common synthetic route includes:

  1. Cyclization: The synthesis often begins with the cyclization of appropriate pyridine derivatives.
  2. Chlorination: Following cyclization, chlorination is performed to introduce the chlorine atom at the 3-position.
  3. Amination: Finally, an amination step introduces the amine group at the 5-position.

For example, one method utilizes 5-bromo-2,4-dichloropyrimidine and cyclopentylamine as starting materials, employing techniques such as Sonogashira cross-coupling followed by cyclization reactions to yield the desired compound .

Technical Details

Industrial production may involve optimized laboratory-scale synthetic routes aimed at maximizing yield and purity while minimizing costs and environmental impacts. Techniques such as continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency during large-scale production.

Molecular Structure Analysis

Structure

The molecular structure of 3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine can be represented by its InChI string:

InChI 1S C7H6ClN3 c8 6 3 11 7 5 6 1 4 9 2 10 7 h1 3H 9H2 H 10 11 \text{InChI 1S C7H6ClN3 c8 6 3 11 7 5 6 1 4 9 2 10 7 h1 3H 9H2 H 10 11 }

This indicates a complex arrangement where the nitrogen atoms play a crucial role in defining the compound's reactivity and interaction with biological targets .

Data

Key molecular data include:

  • Molecular Formula: C7H6ClN3
  • Molecular Weight: Approximately 175.59 g/mol
  • IUPAC Name: 3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine
    These properties facilitate its classification within databases like PubChem and inform its potential interactions in biological systems .
Chemical Reactions Analysis

Types of Reactions

3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine is capable of undergoing several types of chemical reactions:

  1. Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles under suitable conditions.
  2. Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amine group.
  3. Cyclization Reactions: It can also engage in cyclization reactions to form more complex heterocyclic structures.

These reactions highlight its utility as a precursor for synthesizing more complex molecules in medicinal chemistry .

Mechanism of Action

The mechanism of action for 3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine primarily involves its interaction with specific molecular targets such as receptor tyrosine kinases. It acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3). This inhibition is crucial for its therapeutic effects in various diseases related to abnormal kinase activity .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine include:

  • Appearance: Typically exists as a solid crystalline form.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in common organic solvents.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

These properties are essential for determining how the compound can be handled in laboratory settings and its behavior during synthesis and application processes .

Applications

Scientific Uses

The applications of 3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine are diverse:

  1. Medicinal Chemistry: It serves as a critical intermediate in synthesizing kinase inhibitors used in cancer therapy.
  2. Biological Research: The compound is utilized to develop probes for studying biological pathways and molecular interactions.
  3. Agrochemicals: It finds applications in synthesizing agrochemicals that enhance agricultural productivity.

These applications underscore its significance in both pharmaceutical development and broader scientific research contexts .

Introduction to Pyrrolo[2,3-b]Pyridine Scaffolds in Medicinal Chemistry

The pyrrolo[2,3-b]pyridine nucleus (7-azaindole) represents a bioisostere of purine and indole that has emerged as a cornerstone of rational drug design. Characterized by a bicyclic structure fusing pyrrole and pyridine rings, this scaffold provides distinctive electronic properties and hydrogen-bonding capabilities critical for molecular recognition. 3-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine (C₇H₆ClN₃, MW 167.6 g/mol) exemplifies this privileged architecture, featuring an electron-withdrawing chlorine at C-3 and an electron-donating amine at C-5. This strategic substitution pattern enables dual hydrogen bonding interactions – serving simultaneously as H-bond donor (N1-H) and acceptor (C3-Cl, pyridine N) – while enhancing stability and directing regioselective functionalization [1] [4]. Its physicochemical profile includes moderate water solubility, a calculated logP of 1.92, and Brønsted basicity (pKa ~3.5 for pyridinium protonation), rendering it highly suitable for drug development [4] [8].

Historical Evolution of 7-Azaindole Analogues in Drug Discovery

The medicinal exploration of 7-azaindoles accelerated in the 2000s with the recognition of their kinase inhibitory potential:

  • Early Cytotoxic Agents (Pre-2010): Initial studies focused on natural product derivatives like variolins, where 7-azaindole-containing analogs demonstrated superior antiproliferative activity compared to indole-based structures. Platinum(II) complexes incorporating 7-azaindole ligands exhibited enhanced cellular accumulation and DNA binding, overcoming resistance observed with traditional cisplatin analogs [8].
  • Kinase Inhibitor Revolution (2010-Present): The 2011 FDA approval of vemurafenib (a 7-azaindole-based BRAF inhibitor) validated the scaffold's therapeutic potential. This breakthrough stimulated systematic exploration of 3,5-disubstituted derivatives. Key milestones include:
  • JAK3 Inhibitors: Tricyclic imidazo[5,4-d]pyrrolo[2,3-b]pyridines incorporating the 3-chloro-5-amine motif (e.g., FM-381) achieved unprecedented JAK3 isoform selectivity via covalent-reversible binding to a unique induced pocket. The 3-chloro group proved essential for forming critical interactions with Arg911 and Cys909 residues [2].
  • BRAF Inhibitors: Optimization of pyrrolo[2,3-b]pyridine-based V600E^BRAF^ inhibitors yielded derivatives (e.g., compound 35) with sub-100 nM IC₅₀ values. The 3-chloro-5-amine core enabled crucial hinge region binding while allowing C-3 derivatization to access hydrophobic regions [5].
  • CSF-1R/c-Kit Inhibitors: Pexidartinib (Turalio®) utilizes a 3-chloro-5-aminopyrrolopyridine subunit to potently inhibit receptor tyrosine kinases implicated in tenosynovial giant cell tumors [7].

Table 1: Therapeutic Milestones Featuring 3-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives

Therapeutic TargetRepresentative AgentKey Structural FeaturesBiological Activity
JAK3FM-381 (Compound 23)Tricyclic imidazo-pyrrolopyridineCovalent-reversible inhibition (IC₅₀ < 50 nM), kinome selectivity [2]
V600E^BRAF^Compound 35C-3 diaryl ether linkageIC₅₀ = 0.080 µM; potent cytotoxicity across 60 cancer cell lines [5]
CSF-1R/c-KITPexidartinibCentral pyridine linkerFDA-approved for TGCT (2019) [7]
PARP-16-Substituted carboxamideC-6 methyl groupEnhanced metabolic stability & bioavailability [8]

Role of 3-Chloro-1H-Pyrrolo[2,3-b]Pyridin-5-Amine as a Privileged Heterocyclic Core

This scaffold’s versatility stems from three key attributes:

Hydrogen-Bonding Proficiency

The 5-amino group serves as a strong H-bond donor, while N1 (pyrrolic) and N7 (pyridinic) atoms act as acceptors. This triad enables bidentate or tridentate interactions with kinase hinge regions, mimicking adenine’s binding mode in ATP pockets. X-ray crystallography of JAK3 inhibitors revealed that the 3-chloro substituent induces conformational rearrangements (e.g., Arg911 displacement), creating unique selectivity pockets inaccessible to indole-based analogs [2] [6].

Synthetic Versatility

The C-3 chlorine facilitates cross-coupling (Suzuki, Sonogashira) and nucleophilic substitution, enabling rapid diversification:

  • C-1 Functionalization: N-alkylation with propargyl bromide introduces alkyne handles for click chemistry (e.g., triazole conjugation) [8].
  • C-3 Elaboration: Chlorine displacement with amines/thiols or conversion to boronic esters for Suzuki coupling.
  • C-5 Amine Modifications: Acylation, sulfonylation, or reductive amination to modulate physicochemical properties.
  • Tricyclic Systems: Annulation at C-2/C-3 bonds yields imidazo[4,5-b] or triazolo[4,3-b] derivatives, expanding 3D diversity [2] [5].

Table 2: Synthetic Routes to Key 3-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives

Reaction TypeConditionsProductsApplication
Buchwald-Hartwig AminationPd₂(dba)₃/XPhos, aryl halidesC-5 diarylaminesKinase hinge-binding motifs [5]
CuAAC "Click" ChemistryCuSO₄/sodium ascorbate, azides1,2,3-Triazole conjugates (e.g., 5c)Antiproliferative agents (IC₅₀ ~2 µM) [8]
Reductive AminationNaBH₃CN, aldehydesC-5 alkylamino derivativesSolubility enhancement [4]
Williamson Ether SynthesisK₂CO₃/CH₃CN, alkyl bromidesC-3/C-5 alkoxy analogsKinase inhibitor side chains [6]

Therapeutic Applications

  • Oncology: Beyond BRAF and JAK3 inhibition, this core features in:
  • CDC7 kinase inhibitors (IC₅₀ = 7 nM) targeting DNA replication initiation [8].
  • PARP-1 inhibitors (e.g., 6-methyl-carboxamide derivatives) demonstrating in vivo efficacy at low doses [8].
  • Immunology: JAK3-selective inhibitors exploit covalent-reversible binding to Cys909, avoiding JAK1/2-related toxicity [2].
  • CNS Disorders: Hybrids with coumaranone exhibit glycogen synthase kinase-3β (GSK-3β) inhibition, relevant for Alzheimer’s disease [6].

Comparative Analysis with Bioisosteric Scaffolds (Indoles, Pyrrolopyrimidines)

While indoles and pyrrolopyrimidines share topological similarity, electronic and pharmacokinetic distinctions significantly impact drug profiles:

Electronic Properties

  • Indoles: Electron-rich pyrrole (pKa ~ -2) confers high π-excess density, promoting off-target interactions with CYP450s. The 3-chloro-7-azaindole’s lower HOMO energy (-7.8 eV vs. indole’s -6.3 eV) reduces metabolic oxidation, enhancing stability [3] [8].
  • Pyrrolopyrimidines: Additional nitrogen increases polarity (clogP typically 0.5-1.0 units higher) but reduces blood-brain barrier penetration. The 3-chloro-5-amine scaffold achieves optimal lipophilicity (clogP 1.92) for oral bioavailability [6] [8].

Binding Affinity and Selectivity

  • Indoles: Form single H-bond with kinase hinges (e.g., via N-H). 7-Azaindoles enable bidentate binding (N1-H donor and N7 acceptor), improving potency by 10-100 fold in BRAF models [5].
  • Pyrrolopyrimidines: Overly rigid planar structures exhibit promiscuous binding. The 7-azaindole’s moderate distortion (84.69° dihedral in pexidartinib) enables selective induced-fit conformations [7].

Table 3: Scaffold Comparison in Kinase Inhibitor Design

Parameter3-Chloro-7-azaindoleIndolePyrrolopyrimidine
H-Bond CapacityTridentate (donor/acceptor)BidentateBidentate
logD₇.₄1.5-2.22.8-3.50.8-1.5
CYP3A4 InhibitionLow (IC₅₀ > 20 µM)High (IC₅₀ < 5 µM)Moderate
Kinase Selectivity>100-fold (JAK3 vs. JAK1) [2]<10-fold<30-fold
Metabolic Stabilityt₁/₂ > 60 min (human microsomes)t₁/₂ ~ 15 mint₁/₂ ~ 40 min

Synthetic Accessibility

Properties

CAS Number

1190322-70-3

Product Name

3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine

IUPAC Name

3-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C7H6ClN3/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,9H2,(H,10,11)

InChI Key

IHGQAKSWDJNVKZ-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1C(=CN2)Cl)N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.